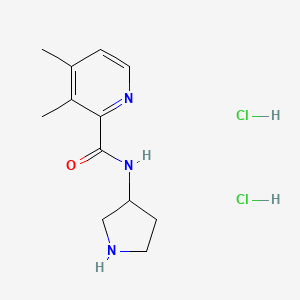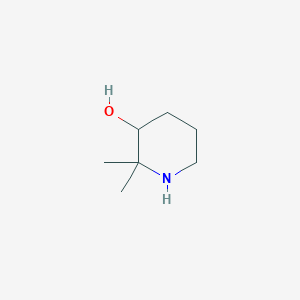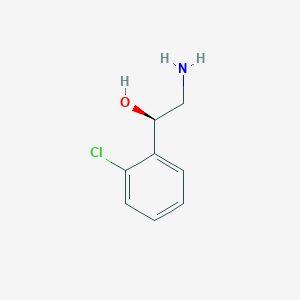
2-Bromo-4-(pyrrolidin-3-yl)-1,3-thiazoledihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide is a heterocyclic compound that contains bromine, pyrrolidine, and thiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide typically involves the reaction of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-azido-4-(pyrrolidin-3-yl)-1,3-thiazole or 2-thiocyanato-4-(pyrrolidin-3-yl)-1,3-thiazole.
Oxidation: Formation of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole sulfoxide or sulfone.
Reduction: Formation of 4-(pyrrolidin-3-yl)-1,3-thiazole or modified pyrrolidine derivatives.
Applications De Recherche Scientifique
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiazole ring play crucial roles in binding to the target sites, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-4-(pyrrolidin-3-yl)pyridine
- 2-bromo-4-(pyrrolidin-3-yl)benzothiazole
- 2-chloro-4-(pyrrolidin-3-yl)-1,3-thiazole
Uniqueness
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide is unique due to the presence of both bromine and thiazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H11Br3N2S |
|---|---|
Poids moléculaire |
394.96 g/mol |
Nom IUPAC |
2-bromo-4-pyrrolidin-3-yl-1,3-thiazole;dihydrobromide |
InChI |
InChI=1S/C7H9BrN2S.2BrH/c8-7-10-6(4-11-7)5-1-2-9-3-5;;/h4-5,9H,1-3H2;2*1H |
Clé InChI |
OWTFVJABJZQXOS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CSC(=N2)Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)

![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)








